Cas no 2034473-93-1 (N-(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl-1-benzofuran-2-carboxamide)

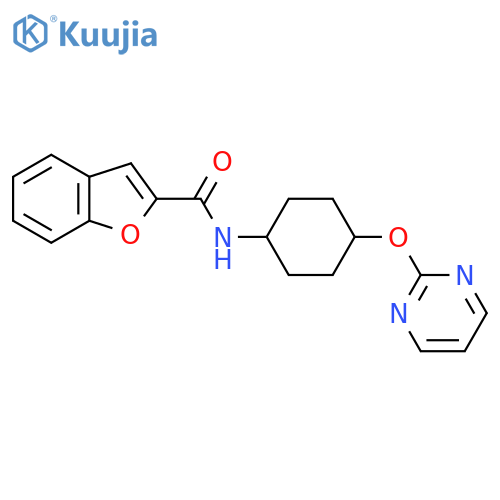

2034473-93-1 structure

商品名:N-(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl-1-benzofuran-2-carboxamide

CAS番号:2034473-93-1

MF:C19H19N3O3

メガワット:337.372464418411

CID:5352046

N-(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl-1-benzofuran-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide

- N-(4-pyrimidin-2-yloxycyclohexyl)-1-benzofuran-2-carboxamide

- N-(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl-1-benzofuran-2-carboxamide

-

- インチ: 1S/C19H19N3O3/c23-18(17-12-13-4-1-2-5-16(13)25-17)22-14-6-8-15(9-7-14)24-19-20-10-3-11-21-19/h1-5,10-12,14-15H,6-9H2,(H,22,23)

- InChIKey: WWMDKCYXSGJIGD-UHFFFAOYSA-N

- ほほえんだ: O(C1N=CC=CN=1)C1CCC(CC1)NC(C1=CC2C=CC=CC=2O1)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 25

- 回転可能化学結合数: 4

- 複雑さ: 447

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 77.2

N-(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl-1-benzofuran-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6485-0193-5mg |

N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1-benzofuran-2-carboxamide |

2034473-93-1 | 5mg |

$69.0 | 2023-09-08 | ||

| Life Chemicals | F6485-0193-25mg |

N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1-benzofuran-2-carboxamide |

2034473-93-1 | 25mg |

$109.0 | 2023-09-08 | ||

| Life Chemicals | F6485-0193-2mg |

N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1-benzofuran-2-carboxamide |

2034473-93-1 | 2mg |

$59.0 | 2023-09-08 | ||

| Life Chemicals | F6485-0193-3mg |

N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1-benzofuran-2-carboxamide |

2034473-93-1 | 3mg |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6485-0193-50mg |

N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1-benzofuran-2-carboxamide |

2034473-93-1 | 50mg |

$160.0 | 2023-09-08 | ||

| Life Chemicals | F6485-0193-10μmol |

N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1-benzofuran-2-carboxamide |

2034473-93-1 | 10μmol |

$69.0 | 2023-09-08 | ||

| Life Chemicals | F6485-0193-20mg |

N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1-benzofuran-2-carboxamide |

2034473-93-1 | 20mg |

$99.0 | 2023-09-08 | ||

| Life Chemicals | F6485-0193-30mg |

N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1-benzofuran-2-carboxamide |

2034473-93-1 | 30mg |

$119.0 | 2023-09-08 | ||

| Life Chemicals | F6485-0193-2μmol |

N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1-benzofuran-2-carboxamide |

2034473-93-1 | 2μmol |

$57.0 | 2023-09-08 | ||

| Life Chemicals | F6485-0193-10mg |

N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1-benzofuran-2-carboxamide |

2034473-93-1 | 10mg |

$79.0 | 2023-09-08 |

N-(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl-1-benzofuran-2-carboxamide 関連文献

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

2. Water

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

2034473-93-1 (N-(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl-1-benzofuran-2-carboxamide) 関連製品

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 2279938-29-1(Alkyne-SS-COOH)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬